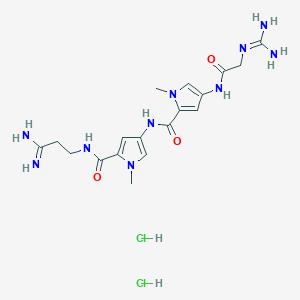
Netropsin dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Netropsin dihydrochloride is a polyamide antibiotic and antiviral compound. It was first isolated from the actinobacterium Streptomyces netropsis and belongs to the class of pyrrole-amidine antibiotics . This compound is known for its ability to bind to the minor groove of AT-rich sequences of double-stranded DNA, making it a valuable tool in molecular biology and biochemistry .
Métodos De Preparación
The synthesis of Netropsin dihydrochloride involves several steps, starting with the preparation of the pyrrole-amidine core structure. The synthetic route typically includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Amidation: The pyrrole ring is then subjected to amidation reactions to introduce the amidine groups.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Análisis De Reacciones Químicas
Netropsin dihydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions where one functional group is replaced by another.
Hydrolysis: The amidine groups in this compound can be hydrolyzed under acidic or basic conditions.
Complex Formation: The compound forms complexes with DNA by binding to the minor groove of AT-rich sequences.
Common reagents and conditions used in these reactions include hydrochloric acid for the formation of the dihydrochloride salt and various organic solvents for the synthesis and purification steps. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Aplicaciones Científicas De Investigación
Netropsin dihydrochloride has a wide range of scientific research applications, including:
Molecular Biology: It is used as a DNA-binding agent to study the structure and function of DNA.
Biochemistry: The compound is used to investigate protein-DNA interactions and the effects of DNA-binding drugs.
Medicine: This compound has potential therapeutic applications due to its antibiotic and antiviral properties.
Industry: It is used in the development of new drugs and as a tool in various biochemical assays.
Mecanismo De Acción
Netropsin dihydrochloride exerts its effects by binding to the minor groove of AT-rich sequences of double-stranded DNA . This binding disrupts the normal structure and function of the DNA, interfering with processes such as DNA replication and transcription . The molecular targets of this compound include specific sequences within the DNA, and the pathways involved are those related to DNA synthesis and repair .
Comparación Con Compuestos Similares
Netropsin dihydrochloride is unique in its strong preference for binding to AT-rich sequences of double-stranded DNA . Similar compounds include:
Lexitropsin: Another minor groove binder with similar DNA-binding properties.
Hoechst 33258: A fluorescent dye that binds to the minor groove of DNA.
DAPI: A fluorescent stain that binds strongly to A-T rich regions in DNA.
Pentamidine: An antimicrobial agent that also binds to the minor groove of DNA.
These compounds share the ability to bind to DNA, but this compound is distinguished by its specific binding affinity and the nature of its interactions with DNA .
Propiedades
Número CAS |
1438-30-8; 18133-22-7 |
|---|---|
Fórmula molecular |
C18H28Cl2N10O3 |
Peso molecular |
503.39 |
Nombre IUPAC |
N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C18H26N10O3.2ClH/c1-27-9-11(6-12(27)16(30)23-4-3-14(19)20)26-17(31)13-5-10(8-28(13)2)25-15(29)7-24-18(21)22;;/h5-6,8-9H,3-4,7H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24);2*1H |
Clave InChI |
SDRHUASONSRLFR-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N.Cl.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2854973.png)
![(E)-N-(6-(N-ethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2854975.png)
![2-{[4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2854978.png)
![(E)-3-(dimethylamino)-2-[2-(3-fluorophenoxy)benzoyl]-2-propenenitrile](/img/structure/B2854979.png)


![N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2854984.png)
![{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine hydrochloride](/img/structure/B2854985.png)

![1-[4-(difluoromethoxy)phenyl]-3-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea](/img/structure/B2854987.png)


![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2854994.png)

